molecular formula C8H14O2 B1580847 Methyl 3,3-dimethylpent-4-enoate CAS No. 63721-05-1

Methyl 3,3-dimethylpent-4-enoate

Cat. No. B1580847
Key on ui cas rn: 63721-05-1
M. Wt: 142.2 g/mol
InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N
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Patent
US04374264

Procedure details

A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was placed in a flask equipped with a stirrer and a 10 cm fractionating column packed with Fenske rings and the mixture was heated, with stirring, to a temperature of 110° C. 3-Methylbut-2-enol (21.5 g; 0.25 mole) was added to the hot reaction mixture over a period of 4 minutes and the methanol formed was collected by distillation over a period of 30 minutes. The excess trimethyl orthoacetate was then distilled from the reaction mixture over a period of 90 minutes. The product was then distilled to give methyl 3,3-dimethylpent-4-enoate (22.4 g; 63.2%), bp 70° C. at 60 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC)([O:5][CH3:6])([O:3]C)[CH3:2].[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12]O>P(=O)(O)(O)O.CO>[CH3:9][C:10]([CH3:14])([CH:11]=[CH2:12])[CH2:2][C:1]([O:5][CH3:6])=[O:3]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
1.5 g
Type
catalyst
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
CC(=CCO)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring, to a temperature of 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISTILLATION
Type
DISTILLATION
Details
was collected by distillation over a period of 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The excess trimethyl orthoacetate was then distilled from the reaction mixture over a period of 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OC)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 63.2%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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